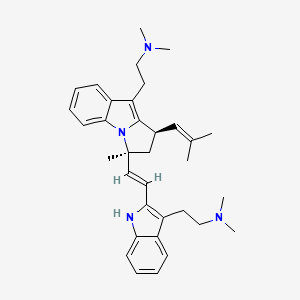

Flinderole C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flinderole C, also known as this compound, is a useful research compound. Its molecular formula is C34H44N4 and its molecular weight is 508.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Gold-Catalyzed Allene Hydroarylation

Flinderole C’s pyrrolidine core is synthesized via a gold(I)-catalyzed hydroarylation of an allene with indole. This reaction establishes the C-15 quaternary center and the fused pyrrolidine ring system.

-

Conditions : Dichloromethane (DCM), 25–40°C, 1–3 hours

Mechanistic Insight :

The gold catalyst activates the allene toward nucleophilic attack by the indole’s C-2 position, enabling regioselective cyclization (Fig. 2, ).

[3 + 2] Cycloaddition for Pyrroloindole Formation

A biomimetic [3 + 2] cycloaddition between a tertiary alcohol and a sulfonated diene constructs the pyrrolo[1,2-a]indole scaffold.

-

Conditions : Non-polar solvent (e.g., toluene), 25–32°C, 50–70 minutes

Example Reaction :

Tertiary alcohol 18+Diene 19Cu OTf Adduct 25a

Horner-Wadsworth-Emmons Olefination

The bisindole system is assembled via a Horner-Wadsworth-Emmons reaction between a phosphonate-bearing indole and an aldehyde.

-

Phosphonate Source : Radical bromination of 9 followed by Arbuzov reaction

-

Conditions : NaH, THF, 0°C to RT

Key Intermediate :

Desulfonation for Final Deprotection

A sodium amalgam-mediated desulfonation removes the phenylsulfonyl group to yield the free indole.

Reductive Amination for Side-Chain Installation

The ethylamine side chain is introduced via reductive amination.

Anti-Malarial Activity Correlation

This compound’s ethylamine side chain enhances binding to β-hematin (IC₅₀ = 0.08 µM vs. P. falciparum Dd2 strain) . Methylation at C-3 further improves activity by disrupting hemozoin formation .

Critical Reaction Data Table

This synthesis leverages transition-metal catalysis, cycloadditions, and functional group interconversions to address this compound’s structural complexity. The gold-catalyzed hydroarylation and biomimetic [3 + 2] strategies represent state-of-the-art methodologies in alkaloid synthesis.

Propriétés

Formule moléculaire |

C34H44N4 |

|---|---|

Poids moléculaire |

508.7 g/mol |

Nom IUPAC |

2-[2-[(E)-2-[(1S,3R)-4-[2-(dimethylamino)ethyl]-1-methyl-3-(2-methylprop-1-enyl)-2,3-dihydropyrrolo[1,2-a]indol-1-yl]ethenyl]-1H-indol-3-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C34H44N4/c1-24(2)22-25-23-34(3,38-32-15-11-9-13-28(32)29(33(25)38)18-21-37(6)7)19-16-31-27(17-20-36(4)5)26-12-8-10-14-30(26)35-31/h8-16,19,22,25,35H,17-18,20-21,23H2,1-7H3/b19-16+/t25-,34+/m0/s1 |

Clé InChI |

HVJWOMPADJGOHJ-OZOYFVNQSA-N |

SMILES isomérique |

CC(=C[C@H]1C[C@@](N2C1=C(C3=CC=CC=C32)CCN(C)C)(C)/C=C/C4=C(C5=CC=CC=C5N4)CCN(C)C)C |

SMILES canonique |

CC(=CC1CC(N2C1=C(C3=CC=CC=C32)CCN(C)C)(C)C=CC4=C(C5=CC=CC=C5N4)CCN(C)C)C |

Synonymes |

flinderole C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.